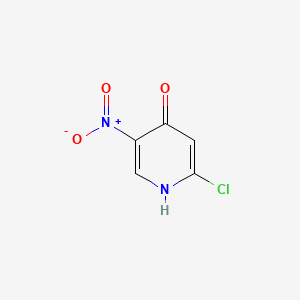

2-Chloro-5-nitropyridin-4-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-5-nitropyridin-4-OL is an organic compound with the molecular formula C5H3ClN2O3 and a molecular weight of 174.54 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 2-position, a nitro group at the 5-position, and a hydroxyl group at the 4-position on the pyridine ring . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-nitropyridin-4-OL typically involves multiple steps. One common method starts with the nitration of pyridine to form 2-amino-5-nitropyridine . This intermediate is then hydrolyzed to produce 2-hydroxy-5-nitropyridine, which is subsequently chlorinated using reagents such as phosphorus oxychloride or phosphorus pentachloride . The reaction conditions often involve temperatures ranging from 40°C to 160°C and reaction times between 2 to 18 hours .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to minimize byproducts and maximize yield. Industrial methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-nitropyridin-4-OL undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

Nucleophilic Substitution: Products include substituted pyridines with various functional groups depending on the nucleophile used.

Reduction: The major product is 2-chloro-5-aminopyridin-4-OL.

Oxidation: The major product is 2-chloro-5-nitropyridin-4-one.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-nitropyridin-4-OL has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Chloro-5-nitropyridin-4-OL involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The chlorine atom and hydroxyl group also contribute to the compound’s reactivity and binding affinity to target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-5-nitropyridine: Similar in structure but lacks the hydroxyl group at the 4-position.

2-Chloro-5-methyl-4-nitropyridine 1-oxide: Contains a methyl group instead of a hydroxyl group and an additional oxygen atom.

4-Chloro-5-nitropyridin-2-OL: The positions of the chlorine and hydroxyl groups are reversed.

Uniqueness

2-Chloro-5-nitropyridin-4-OL is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Biologische Aktivität

2-Chloro-5-nitropyridin-4-OL (CAS: 1211386-69-3) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chlorine atom and a nitro group, which may influence its biological properties. The presence of these functional groups is essential for its interaction with biological targets.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound and its derivatives.

In Vitro Studies:

-

NCI 60 Cell Line Screen : A study involving a series of synthesized pyridine derivatives found that certain analogs exhibited selective growth inhibition against specific cancer cell lines. For instance, compounds with an amine linker at the C-4 position showed enhanced inhibitory effects against renal (UO-31) and breast cancer cell lines (MCF-7 and MDA-MB-468) compared to other tested compounds .

Compound Cell Line Growth Inhibition (%) at 10 µM 13 UO-31 96.90 21 MCF-7 60.77 21 MDA-MB-468 71.42 - Mechanism of Action : The mechanism underlying the anticancer activity was explored through various assays, indicating that these compounds could induce apoptosis and interfere with cell cycle progression. For example, compound 21 demonstrated significant inhibition of proliferation in breast cancer cell lines through modulation of apoptotic pathways .

Case Studies

- Study on Ovarian Cancer : In a study examining the effects of various nitropyridine derivatives on ovarian cancer cell lines, one compound exhibited an IC50 value of 0.29 ± 0.02 µM against OVCAR-4 cells, indicating potent antiproliferative activity . This suggests that modifications to the nitropyridine structure can enhance biological efficacy.

- Prostate Cancer Research : Another investigation highlighted the potential use of related compounds as selective androgen receptor modulators (SARMs), showcasing their ability to inhibit proliferation in prostate cancer cell lines . The findings suggest that further structural optimization could lead to effective treatments for AR-dependent cancers.

Safety and Toxicity

The safety profile of this compound has also been assessed in various studies. Preliminary toxicity evaluations indicated that while some derivatives exhibit significant anticancer activity, they also require careful consideration regarding their safety profiles to minimize adverse effects during therapeutic applications .

Eigenschaften

IUPAC Name |

2-chloro-5-nitro-1H-pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O3/c6-5-1-4(9)3(2-7-5)8(10)11/h1-2H,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUVKOGCKDBJMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671918 |

Source

|

| Record name | 2-Chloro-5-nitropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211386-69-4 |

Source

|

| Record name | 2-Chloro-5-nitropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.